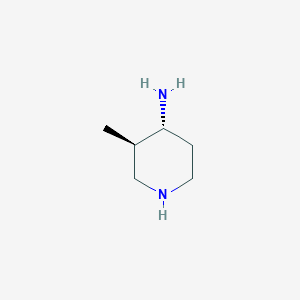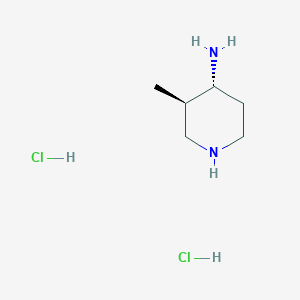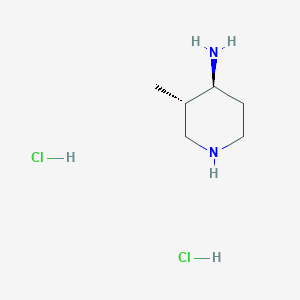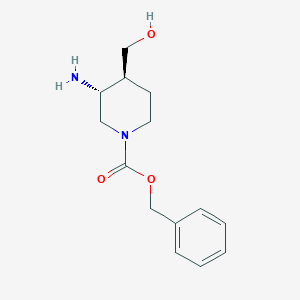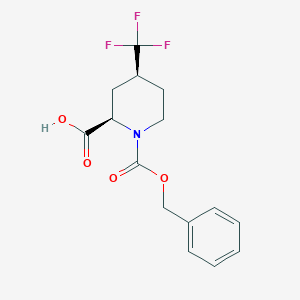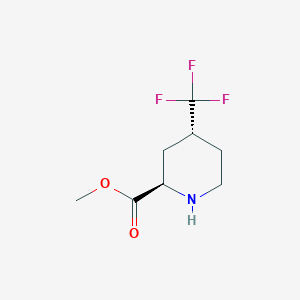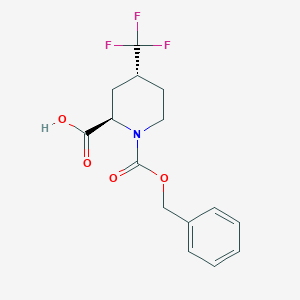
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid: is a chemical compound with the molecular formula C13H16F3NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoromethyl group at the 4-position and a benzyl ester group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable conditions.
Esterification: The carboxylic acid groups are esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in the presence of catalysts or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe or ligand to study the interactions of piperidine derivatives with biological targets. Its trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The trifluoromethyl group is known to influence the pharmacokinetic and pharmacodynamic properties of drugs, potentially leading to improved efficacy and safety profiles.
Industry: In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the benzyl ester group can influence its solubility and membrane permeability.
Comparación Con Compuestos Similares
trans-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester: This compound features a tert-butyl ester group instead of a benzyl ester group, which can affect its chemical and physical properties.
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-benzyl ester: The cis isomer of the compound, which has different stereochemistry and may exhibit different reactivity and biological activity.
Uniqueness: The uniqueness of (2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzyl ester group provides additional chemical versatility. These features make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(2R,4R)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPRYGKQAKFNLF-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C[C@@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8189778.png)

